![molecular formula C17H19N3O2 B2503088 N-(2-Phenylethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide CAS No. 2380181-48-4](/img/structure/B2503088.png)
N-(2-Phenylethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide
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Description
“N-(2-Phenylethyl)acetamide” is a compound with the molecular formula C10H13NO and a molecular weight of 163.2163 . It’s also known by other names such as “N-phenethyl-acetamide”, “N-Acetylphenethylamine”, and "Benzeneethanamine, N-acetyl-" .
Synthesis Analysis
While specific synthesis methods for “N-(2-Phenylethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide” were not found, there are studies on the reactions of N-Benzyl- and N-(2-Phenylethyl)maleimides with secondary amines . These reactions proceed at the double C=C bond and lead to the formation of various substituted succinimides .
Chemical Reactions Analysis
There are studies on the reactions of N-Benzyl- and N-(2-Phenylethyl)maleimides with secondary amines . The reactions occur selectively to form adducts as sole products .
Physical And Chemical Properties Analysis
“N-(2-Phenylethyl)acetamide” is a solid at 20 degrees Celsius and should be stored under inert gas due to its hygroscopic nature .
Safety And Hazards
While specific safety and hazard information for “N-(2-Phenylethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide” was not found, it’s important to handle all chemicals with appropriate safety measures. For “N-(2-Phenylethyl)acetamide”, it’s recommended to use personal protective equipment and avoid breathing vapors, mist, or gas .
Future Directions
properties
IUPAC Name |
N-(2-phenylethyl)-3-pyridin-4-yloxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(19-11-6-14-4-2-1-3-5-14)20-12-16(13-20)22-15-7-9-18-10-8-15/h1-5,7-10,16H,6,11-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFSHFUXGPELMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCC2=CC=CC=C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide |
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